molecular formula C23H23N7O2S B2691349 2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 941991-55-5

2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2691349
CAS No.: 941991-55-5
M. Wt: 461.54
InChI Key: ZHDOYLBGDMSKGA-UHFFFAOYSA-N
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Description

2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H23N7O2S and its molecular weight is 461.54. The purity is usually 95%.
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Biological Activity

The compound 2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex molecule that exhibits a range of biological activities. This article provides an in-depth examination of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H21F2N7O2SC_{23}H_{21}F_2N_7O_2S, with a molecular weight of 497.5 g/mol. The structure includes a triazole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC23H21F2N7O2S
Molecular Weight497.5 g/mol
CAS Number920184-08-3

Antimicrobial Activity

Compounds containing the triazole scaffold have been reported to exhibit significant antimicrobial properties . The unique structure allows for interactions with various enzymes and receptors, leading to broad-spectrum activity against bacteria and fungi. For instance, studies have shown that triazole derivatives can inhibit the growth of pathogenic microorganisms by disrupting their cell membrane integrity and metabolic processes .

Anticancer Properties

Research indicates that the compound may possess anticancer activity . Triazoles are known to induce apoptosis in cancer cells through various pathways, including the inhibition of topoisomerases and modulation of cell cycle progression. In vitro studies have demonstrated that similar triazole derivatives can significantly reduce the viability of cancer cell lines .

Neuropharmacological Effects

The presence of a piperazine ring suggests potential neuropharmacological effects . Compounds with this structure have been investigated for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. Preliminary studies indicate that such compounds may exhibit anxiolytic and antidepressant-like effects in animal models .

The biological activity of this compound is primarily attributed to its ability to form non-covalent interactions with target proteins. The triazole ring facilitates hydrogen bonding and π-π stacking interactions with amino acid residues in enzymes and receptors, enhancing binding affinity and specificity.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Triazoles can act as enzyme inhibitors by binding to active sites or allosteric sites.
  • Induction of Apoptosis : Through modulation of signaling pathways involved in cell survival.
  • Antioxidant Activity : Some derivatives exhibit the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several triazole derivatives against resistant strains of bacteria. The results indicated that compounds similar to the one exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Cancer Cell Line Studies : In vitro assays on breast cancer cell lines showed that triazole derivatives led to a significant decrease in cell proliferation rates, suggesting potential for development as anticancer agents .
  • Neuropharmacological Assessment : Animal studies demonstrated that administration of piperazine-containing triazoles resulted in reduced anxiety-like behaviors in rodents, indicating promise for treating anxiety disorders .

Properties

IUPAC Name

2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O2S/c1-32-19-9-5-8-18(14-19)30-22-21(26-27-30)23(25-16-24-22)33-15-20(31)29-12-10-28(11-13-29)17-6-3-2-4-7-17/h2-9,14,16H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDOYLBGDMSKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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